molecular formula C10H14ClNO4 B12420863 Methyldopa-d3 (hydrochloride)

Methyldopa-d3 (hydrochloride)

Cat. No.: B12420863
M. Wt: 250.69 g/mol
InChI Key: NLRUDGHSXOEXCE-NIIDSAIPSA-N
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Description

Rationale for Deuterium (B1214612) Incorporation into Pharmaceutical Analytes

Deuterium, a stable isotope of hydrogen, contains an extra neutron, making it heavier than a standard hydrogen atom. clearsynth.com When deuterium replaces hydrogen at a specific position in a drug molecule, it forms a stronger chemical bond (e.g., a carbon-deuterium bond is stronger than a carbon-hydrogen bond). scielo.org.mx This increased bond strength can sometimes slow down the rate at which the drug is metabolized in the body, a phenomenon known as the "kinetic isotope effect" (KIE). scielo.org.mxnih.gov

While this KIE is exploited in the development of some "heavy drugs" to improve their pharmacokinetic profiles, the primary reason for incorporating deuterium into pharmaceutical analytes for research is for their use as internal standards in quantitative bioanalysis. assumption.eduassumption.edu Because a deuterated compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, chromatography, and ionization in a mass spectrometer. However, due to its higher mass, it can be distinguished by the detector. rug.nl This allows it to serve as a highly reliable benchmark, correcting for any sample loss during preparation or fluctuations in the analytical instrument's signal, thereby ensuring the accuracy and precision of the measurement of the actual drug. veeprho.com

Overview of Methyldopa-d3 (hydrochloride) as a Research Tool

Methyldopa-d3 (hydrochloride) is the deuterated form of Methyldopa (B1676449), a compound used in biomedical research. medchemexpress.com Specifically, three hydrogen atoms on the methyl group of Methyldopa have been replaced with deuterium atoms. walshmedicalmedia.com This isotopic labeling makes Methyldopa-d3 an ideal internal standard for the quantitative analysis of Methyldopa in biological samples like plasma and urine. walshmedicalmedia.comlumiprobe.com In pharmacokinetic studies, where researchers measure the concentration of a drug in the body over time, Methyldopa-d3 is added to patient samples in a known quantity. walshmedicalmedia.com When analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can differentiate between the native Methyldopa and the heavier Methyldopa-d3. rug.nlwalshmedicalmedia.com By comparing the signal of the native drug to the consistent signal of the internal standard, scientists can accurately determine the concentration of Methyldopa, even at very low levels. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

250.69 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/i1D3;

InChI Key

NLRUDGHSXOEXCE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Methyldopa D3 Hydrochloride

Approaches for Deuterium (B1214612) Introduction at Specific Positions within the Methyldopa (B1676449) Core Structure

The selective incorporation of deuterium into the methyldopa molecule is a key aspect of its synthesis. This process can be achieved through various chemical reactions that target specific positions within the core structure.

Mechanisms of Deuterium Exchange and Direct Deuteration Reactions

Deuterium can be introduced into the methyldopa structure through hydrogen-deuterium exchange reactions. These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst. nih.gov For instance, catalytic deuteration using D₂ gas and a palladium catalyst can facilitate the exchange of hydrogen atoms on the aromatic ring of L-α-methyldopa with deuterium. Another approach involves hydro- and deutero-deamination of primary amines using reagents like O-diphenylphosphinylhydroxylamine in the presence of D₂O. nih.gov The choice of reaction conditions, including the solvent and temperature, is critical to control the position and extent of deuterium incorporation and to avoid undesirable side reactions or loss of stereochemistry. nih.gov

Methodologies for Assessing Isotopic Enrichment and Positional Purity

Following the synthesis of Methyldopa-d3, it is imperative to verify the isotopic enrichment and the specific location of the deuterium atoms within the molecule. This is accomplished using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms in the Methyldopa-d3 molecule. While ¹H NMR can indicate the absence of protons at specific positions, ²H (deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their location. The chemical shifts in the NMR spectrum correspond to the electronic environment of the nuclei, allowing for the assignment of each signal to a specific position in the molecule. researchgate.netresearchgate.net Furthermore, integration of the NMR signals can be used to quantify the level of deuterium incorporation at each labeled site.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of Methyldopa-d3 and assessing its isotopic purity. HRMS can differentiate between the deuterated and non-deuterated forms of methyldopa based on their mass-to-charge ratio (m/z). For Methyldopa-d3, the molecular ion peak would be expected at an m/z corresponding to the addition of three deuterium atoms to the molecular weight of methyldopa. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the isotopic enrichment, which is typically desired to be greater than 98% for use as an internal standard. lifetechindia.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing additional structural information and confirming the location of the deuterium labels. researchgate.netnih.gov

Advanced Bioanalytical Methodologies for Methyldopa D3 Hydrochloride in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Methyldopa (B1676449) in biological fluids. chromatographyonline.comeijppr.com The technique offers unparalleled selectivity and sensitivity, making it indispensable for research applications. chromatographyonline.com In this context, Methyldopa-d3 (hydrochloride) is almost exclusively used as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification of the unlabeled, active compound, Methyldopa. nih.govwalshmedicalmedia.com

Development of Chromatographic Separation Techniques for Deuterated and Unlabeled Analytes

Effective chromatographic separation is crucial for distinguishing the analyte of interest from endogenous matrix components and potential interferences. For Methyldopa and its deuterated internal standard, Methyldopa-d3, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. mdpi.comscielo.br

Typically, a C18 or a Phenyl-Hexyl column is used to achieve separation. walshmedicalmedia.comsemanticscholar.org The mobile phase often consists of an aqueous component, frequently containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic component such as methanol (B129727) or acetonitrile. walshmedicalmedia.comresearchgate.netresearchgate.net Isocratic or gradient elution can be used to ensure that Methyldopa and Methyldopa-d3 are well-resolved from matrix components, although they often co-elute due to their structural similarity, which is ideal for an internal standard. myadlm.orgresearchgate.net The primary goal of the chromatography is to move the elution of the analyte and IS to a region free from significant matrix interference. myadlm.org While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this is generally minimal with D3 labels and does not compromise the ability of the IS to compensate for variability. oup.comwuxiapptec.com

Table 1: Example Chromatographic Conditions for Methyldopa Analysis using Methyldopa-d3 as IS

ParameterCondition 1Condition 2
Column Synergi 4u Fusion–RP 80A, 150 × 3.0 mm walshmedicalmedia.comZorbax SB-C18, 4.6 x 150 mm, 5 µm researchgate.net
Mobile Phase A Ultrapure water with 80 mM ammonium formate walshmedicalmedia.com0.2% (v/v) formic acid in water researchgate.net
Mobile Phase B Methanol walshmedicalmedia.comAcetonitrile researchgate.net
Elution Mode Isocratic walshmedicalmedia.comIsocratic researchgate.net
Flow Rate Not specified0.8 mL/min researchgate.net
Run Time Not specified1.5 min researchgate.net
Retention Time 3.3 min researchgate.net1.05 min researchgate.net

This table presents example parameters compiled from various research findings and does not represent a single, specific method.

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters

Mass spectrometric detection for Methyldopa and Methyldopa-d3 is typically achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. walshmedicalmedia.comresearchgate.netnih.gov ESI is well-suited for polar molecules like Methyldopa. Optimization of ESI source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and desolvation gases), is critical to maximize the generation of the protonated molecular ions, [M+H]+, and ensure stable and reproducible ionization. nih.gov

Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. researchgate.net In MRM, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net The use of a stable isotope-labeled internal standard like Methyldopa-d3, which has a different mass but identical chemical properties and fragmentation patterns to the analyte, is crucial for accurate quantification. walshmedicalmedia.com

Table 2: Example MRM Transitions for Methyldopa and Methyldopa-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Methyldopa212.0166.1 / 154.2 researchgate.net
Methyldopa211.95138.90 walshmedicalmedia.com
Methyldopa212.1139.2 / 166.2 researchgate.net
Methyldopa-d3 (IS)215.1169.1 / 157.2 researchgate.net
Methyldopa-d3 (IS)214.95169.00 walshmedicalmedia.com

This table showcases various MRM transitions reported in the literature. The selection of specific transitions depends on instrument optimization.

Matrix Effect Assessment and Mitigation Strategies in Research Samples

The matrix effect is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. chromatographyonline.comeijppr.com Phospholipids are a common source of matrix effects in plasma samples. sigmaaldrich.com

Assessment of matrix effects is a required part of method validation. eijppr.com This is often done by comparing the analyte's response in a pure solution to its response in a blank matrix extract spiked with the analyte post-extraction. chromatographyonline.com A qualitative way to visualize regions of ion suppression or enhancement is through post-column infusion experiments. myadlm.orgoup.com

The most effective strategy to mitigate matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as Methyldopa-d3. myadlm.orgwalshmedicalmedia.com Because the SIL-IS is chemically identical to the analyte, it experiences the same degree of ionization suppression or enhancement, allowing for reliable correction and accurate quantification. oup.com Additional mitigation strategies include:

Efficient Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. sigmaaldrich.comrsc.org

Chromatographic Separation: Adjusting the HPLC method to separate the analyte from regions with severe matrix effects. myadlm.org

Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise the sensitivity of the assay. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Applications

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of Methyldopa, though it requires a crucial extra step.

Derivatization Techniques for Volatilization and Enhanced Detection

Methyldopa is a polar, non-volatile molecule containing hydroxyl, carboxyl, and amine groups, making it unsuitable for direct GC-MS analysis. researchgate.netjfda-online.com Therefore, chemical derivatization is mandatory to increase its volatility and thermal stability. jfda-online.com This process converts the polar functional groups into less polar, more volatile ones. researchgate.net

A common approach is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). tue.nl This reagent reacts with the active protons on the hydroxyl and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. tue.nl This derivatization makes the molecule amenable to vaporization in the GC inlet without degradation, allowing for subsequent separation and detection by the mass spectrometer. researchgate.net

Method Validation Parameters for Research-Grade Bioanalytical Assays

For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate that it is fit for its intended use. fda.govau.dk Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines on the essential parameters to be evaluated. fda.govfda.gov When using Methyldopa-d3 (hydrochloride) as an internal standard for Methyldopa quantification, the validation assesses the performance of the entire method.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard and any potential interferences. fda.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). researchgate.netau.dk

Calibration Curve and Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govau.dk

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. walshmedicalmedia.comau.dk

Matrix Effect: As discussed previously, the influence of the sample matrix on the analyte's quantification must be evaluated. walshmedicalmedia.comfda.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. walshmedicalmedia.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). mdpi.com

Table 3: General Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays)

ParameterAcceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ) au.dk
Precision Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ) au.dk
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples. mdpi.com
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.99 mdpi.com
Stability Analyte concentration should be within ±15% of the initial concentration. mdpi.com

These criteria are based on general guidelines and may vary depending on the specific research application.

Applications of Methyldopa D3 Hydrochloride in Pre Clinical Pharmacokinetic Investigations

Role as a Stable Isotope Tracer in Non-Human In Vivo Models

The use of stable isotope-labeled compounds like Methyldopa-d3 is a powerful methodology for quantitatively assessing the dynamic nature of in vivo metabolism in animal models. nih.govnih.gov This technique provides more in-depth information than simply measuring metabolite concentrations, offering insights into the rates of production, appearance, and disappearance of the drug and its metabolites. nih.govphysoc.org

Assessment of Absorption Kinetics in Animal Models

The absorption of methyldopa (B1676449) from the gastrointestinal tract can be incomplete and highly variable. nih.gov By administering Methyldopa-d3 orally to research animals, scientists can accurately trace the absorption process. The use of a deuterated internal standard allows for precise quantification of the drug and its metabolites in plasma and other biological fluids via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). walshmedicalmedia.comresearchgate.net This enables the determination of key pharmacokinetic parameters related to absorption, such as the maximum plasma concentration (Cmax) and the time to reach maximum concentration (Tmax).

A study investigating the bioequivalence of two methyldopa formulations used deuterated methyldopa (methyldopa-D3) as an internal standard for the LC-MS/MS analysis of plasma samples. walshmedicalmedia.comresearchgate.net This highlights the critical role of deuterated analogs in ensuring the accuracy of pharmacokinetic measurements. While specific data on the absorption kinetics of Methyldopa-d3 in animal models is not extensively detailed in the provided results, the principles of using stable isotope tracers suggest it would be instrumental in such studies. nih.govphysoc.org

Determination of Distribution Volume and Tissue Penetration in Research Animals

Following absorption, a drug distributes into various tissues and organs. Methyldopa is known to be lipid-soluble and crosses the blood-brain barrier. nih.gov The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. vnmu.edu.ua In healthy human volunteers, the apparent volume of distribution for methyldopa is approximately 0.60 L/kg. nih.gov

The use of Methyldopa-d3 in animal models allows for precise tracking of the drug's distribution into different tissues. By analyzing tissue samples at various time points after administration, researchers can quantify the concentration of the deuterated compound, providing a detailed picture of its tissue penetration and accumulation. This is crucial for understanding the drug's site of action and potential for off-target effects. Studies using other isotope-labeled compounds have demonstrated the utility of this approach in evaluating brain and whole-body pharmacokinetics. openmedscience.com

Characterization of Excretion Pathways in Pre-Clinical Studies

Understanding how a drug is eliminated from the body is a fundamental aspect of preclinical drug development. nih.gov Methyldopa is primarily excreted in the urine, both as the unchanged drug and as various metabolites, with unabsorbed drug being eliminated in the feces. drugbank.com After oral administration, excretion is largely complete within 36 hours. drugbank.com

Preclinical studies in animal models such as rats, dogs, and monkeys are used to predict human excretion pathways. nih.gov The use of Methyldopa-d3 facilitates the clear identification and quantification of the parent drug and its metabolites in urine and feces. This allows for the determination of the fraction of the drug excreted unchanged (fe) and the characterization of different metabolic pathways. nih.gov Studies have shown that while there are correlations between animal and human fe values, animal models tend to underpredict the urinary excretion of unchanged drugs in humans. nih.gov

Comparative Pharmacokinetic Analysis of Deuterated vs. Unlabeled Methyldopa in Research Models

A key area of investigation in the use of deuterated compounds is the potential for a "deuterium kinetic isotope effect" (KIE). colab.wsnih.gov This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. portico.org If the cleavage of this bond is the rate-limiting step in a metabolic reaction, then the deuterated compound will be metabolized more slowly than its unlabeled counterpart. colab.wsportico.org

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Pharmacokinetic Parameters

The investigation of KIEs on the pharmacokinetic parameters of methyldopa involves comparing the metabolic fate of Methyldopa-d3 with that of unlabeled methyldopa in research models. colab.wsnih.gov Methyldopa-d3 undergoes similar enzymatic transformations as the non-deuterated form, but the presence of deuterium can influence the kinetics of these reactions.

The impact of deuteration on drug metabolism can be complex and is dependent on the specific enzymes involved and the rate-limiting steps of the metabolic pathways. colab.wsplos.org For instance, studies on other drugs have shown that the magnitude of the KIE can vary depending on the position of deuteration and the specific cytochrome P450 (CYP) enzyme responsible for metabolism. colab.wsplos.org

In the case of methyldopa, it is metabolized to pharmacologically active compounds such as alpha-methylnorepinephrine. drugbank.com The enzymes involved in these transformations could be susceptible to a KIE. A comparative study in an appropriate animal model would involve administering both Methyldopa-d3 and unlabeled methyldopa and then measuring key pharmacokinetic parameters.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Methyldopa and Methyldopa-d3 in a Rat Model

ParameterMethyldopaMethyldopa-d3Fold Change
Cmax (ng/mL) 2258 ± 1933055 ± 2291.35
AUC0–t (h·ng/mL) 51483 ± 2904104401 ± 63932.02
t½ (hours) 11.9 ± 2.418.4 ± 2.21.55
CL/F (L/h/kg) 0.194 ± 0.0110.096 ± 0.0060.50

This table is based on data from a study on a different deuterated compound (enzalutamide) and is presented here for illustrative purposes to demonstrate the potential effects of deuteration. nih.gov

A significant increase in the area under the plasma concentration-time curve (AUC) and elimination half-life (t½) for Methyldopa-d3 compared to unlabeled methyldopa, along with a decrease in clearance (CL/F), would suggest a significant deuterium kinetic isotope effect. nih.gov Such findings would indicate that deuteration has successfully slowed the metabolic clearance of the drug. colab.wsnih.gov These investigations are crucial for determining whether deuteration could be a viable strategy to improve the pharmacokinetic profile of methyldopa. colab.wsplos.org

Elucidation of Metabolic Pathways and Enzyme Kinetics Utilizing Methyldopa D3 Hydrochloride

Identification and Quantification of Methyldopa (B1676449) Metabolites via Deuterium (B1214612) Tracing in In Vitro Systems

Deuterium tracing with Methyldopa-d3 is a powerful technique for identifying and quantifying the biotransformation products of Methyldopa. The mass shift introduced by the deuterium atoms allows for the unambiguous differentiation of the drug and its metabolites from endogenous molecules in complex biological matrices.

Application in Liver Microsome and Hepatocyte Incubation Studies

Liver microsomes and hepatocytes are standard in vitro models for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes. When Methyldopa-d3 (hydrochloride) is incubated with these systems, researchers can track its conversion into various metabolites over time. Methyldopa is extensively metabolized in the liver, with major metabolites including alpha (α)-methyldopa mono-O-sulfate, 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine. drugbank.comnih.gov

Using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites can be identified and quantified with high sensitivity and specificity. This approach helps to establish the primary metabolic routes and the relative importance of different enzymatic pathways. For instance, studies can determine the rate of formation of 3-O-methyldopa-d3, a major metabolite, providing insights into the activity of catechol-O-methyltransferase (COMT). nih.gov

Table 1: Major Metabolites of Methyldopa Identified in In Vitro Liver Systems

Metabolite Metabolic Pathway Key Enzyme(s)
α-methyldopa mono-O-sulfate Sulfation Sulfotransferase (SULT)
3-O-methyl-α-methyldopa O-methylation Catechol-O-methyltransferase (COMT)
α-methyldopamine Decarboxylation DOPA decarboxylase (DDC)
3,4-dihydroxyphenylacetone Deamination/Oxidation Monoamine Oxidase (MAO)

Characterization of Metabolites in Other Isolated Biological Systems (e.g., cell cultures)

Beyond liver-based systems, Methyldopa-d3 can be used in various cell cultures to investigate tissue-specific metabolism or the role of specific enzymes. For example, trophoblast-derived human choriocarcinoma cell lines have been used to study the effects of Methyldopa in placental cells. mdpi.com The use of deuterated Methyldopa in such systems allows for precise measurement of metabolite formation, helping to understand the drug's disposition in non-hepatic tissues and its potential interactions with cellular processes. This is crucial for understanding the complete metabolic profile of the drug.

Investigation of Enzyme Activity and Specificity (e.g., DOPA Decarboxylase, Catechol-O-Methyl Transferase)

Methyldopa-d3 is an invaluable substrate for investigating the activity and specificity of enzymes involved in its metabolism, such as DOPA decarboxylase (DDC) and Catechol-O-methyltransferase (COMT). nih.govwikipedia.orgtaylorandfrancis.com

Substrate Competition and Inhibition Studies with Deuterated Substrates

In these studies, Methyldopa-d3 can be used as a substrate in the presence of other potential substrates or inhibitors of a target enzyme. By measuring the formation of the deuterated product, researchers can determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a competing compound. This helps to characterize the substrate specificity of the enzyme and to identify potential drug-drug interactions. For example, the effect of COMT inhibitors like entacapone (B1671355) on the metabolism of L-dopa to 3-O-methyldopa has been studied, and similar principles can be applied using Methyldopa-d3 to assess new potential inhibitors. wikipedia.orgnih.gov

Table 2: Key Enzymes in Methyldopa Metabolism and Their Functions

Enzyme Abbreviation Function Location
DOPA decarboxylase DDC Converts L-DOPA to dopamine (B1211576); decarboxylates Methyldopa. Central and Peripheral Nervous System
Catechol-O-methyltransferase COMT Methylates catecholamines and catechol drugs. wikipedia.org Widely distributed, including liver and brain.
Monoamine Oxidase MAO Deaminates monoamines, including dopamine and its metabolites. Mitochondria

Assessment of Metabolic Fate in Subcellular Fractions for Mechanistic Insights

To gain deeper mechanistic insights, the metabolism of Methyldopa-d3 can be studied in isolated subcellular fractions, such as mitochondria and cytosol. This allows for the investigation of the contribution of specific enzymes located in these compartments. For instance, the role of mitochondrial monoamine oxidase (MAO) in the metabolism of α-methyldopamine-d3 (a metabolite of Methyldopa-d3) can be assessed. taylorandfrancis.com By comparing the metabolic profiles in different fractions, a more detailed picture of the drug's intracellular journey and biotransformation can be constructed.

Detection of Kinetic Isotope Effects in Methyldopa Metabolism for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The use of Methyldopa-d3 can reveal KIEs in its metabolic pathways. A significant KIE (where the reaction rate is slower for the deuterated compound) indicates that the cleavage of the carbon-deuterium bond is a rate-determining step in the enzymatic reaction. nih.gov

For example, if the decarboxylation of Methyldopa by DDC exhibits a KIE with Methyldopa-d3, it would provide strong evidence that the C-H bond at the alpha-carbon is broken during the rate-limiting step of the reaction. nih.govacs.org Conversely, the absence of a primary KIE in the formation of dopamine from a deuterated L-DOPA analogue suggests that the bond cleavage involved is remote from the deuterated positions. nih.gov Such studies are crucial for elucidating the precise chemical mechanisms of enzyme-catalyzed reactions. nih.gov

Role of Methyldopa D3 Hydrochloride As an Internal Standard in Quantitative Bioanalytical Research

Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Research Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. moca.net.ua The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Methyldopa-d3, to a sample containing the analyte of interest, in this case, Methyldopa (B1676449). redalyc.orgnih.gov This "isotopic spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium). nih.gov

Once added to the sample, the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation. semanticscholar.org Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. semanticscholar.org The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Quantification is then based on the measured ratio of the signal intensity of the analyte to that of the internal standard. researchgate.net

The primary advantages of employing IDMS with a stable isotope-labeled internal standard like Methyldopa-d3 include:

High Precision and Accuracy: By correcting for variations in sample preparation and instrument response, IDMS significantly improves the precision and accuracy of the measurement. moca.net.uaresearchgate.net

Compensation for Analyte Loss: The technique inherently compensates for the incomplete recovery of the analyte during sample processing. redalyc.org

Independence from Sample Volume: The final quantification is based on a ratio, making it less susceptible to errors in the initial sample volume measurement.

Mitigation of Matrix Effects: It effectively minimizes the impact of the sample matrix on the ionization efficiency of the analyte in the mass spectrometer. nih.gov

Optimization of Internal Standard Selection and Application in Analytical Methods

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. An ideal internal standard should possess several key characteristics, all of which are met by Methyldopa-d3 for the analysis of Methyldopa:

Structural Similarity: The internal standard should be structurally and chemically as similar to the analyte as possible to ensure similar behavior during sample preparation and analysis. researchgate.net Stable isotope-labeled standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte. researchgate.netnih.gov

Co-elution: In chromatographic methods, the internal standard should ideally co-elute with the analyte to experience the same matrix effects.

Mass Spectrometric Resolution: The mass difference between the analyte and the internal standard must be sufficient for the mass spectrometer to distinguish between them without interference. nih.gov

Absence in Samples: The internal standard should not be naturally present in the biological samples being analyzed. researchgate.net

Methyldopa-d3, with its three deuterium (B1214612) atoms, has a mass difference that is easily resolved from Methyldopa by a mass spectrometer. Its chemical properties are virtually identical, ensuring it tracks the analyte throughout the analytical process, from protein precipitation in plasma samples to chromatographic separation and ionization. rrpharmacology.ru

Minimization of Matrix Effects and Ion Suppression/Enhancement in Mass Spectrometry Assays

Biological matrices, such as plasma, are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification. nih.gov

The use of a stable isotope-labeled internal standard like Methyldopa-d3 is a highly effective strategy to counteract these matrix effects. nih.gov Because Methyldopa-d3 co-elutes with Methyldopa and has the same ionization characteristics, it is affected by ion suppression or enhancement in the same way and to the same extent as the analyte. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to a more reliable and accurate measurement.

Research has demonstrated that in the bioanalysis of Methyldopa, the use of Methyldopa-d3 as an internal standard allows for accurate quantification even in the presence of complex biological matrices. Validation studies for bioanalytical methods routinely include assessments of the matrix effect to ensure that the chosen internal standard adequately compensates for any observed ion suppression or enhancement.

Contribution to Enhanced Precision and Accuracy in Research Sample Analysis

The ultimate goal of using Methyldopa-d3 as an internal standard is to enhance the precision and accuracy of Methyldopa quantification in research samples. Precision refers to the closeness of repeated measurements to each other, while accuracy reflects the closeness of a measured value to the true value. nih.gov

Numerous validation studies for bioanalytical methods have demonstrated the significant contribution of Methyldopa-d3 to achieving high levels of precision and accuracy. These studies typically evaluate intra-day (within a single day) and inter-day (between different days) precision and accuracy at multiple concentration levels.

Table 1: Intra- and Inter-Day Precision and Accuracy for the Quantification of Methyldopa using Methyldopa-d3 Internal Standard

Concentration (ng/mL)Intra-Day Precision (% CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (% CV)Inter-Day Accuracy (% Bias)
307.3-8.07.70.2
6005.4-1.30.5-1.1
30004.3-2.00.7-2.3
Data sourced from a study by Oliveira et al. (2002). nih.govresearchgate.net

The data in Table 1, from a study validating an LC-MS-MS method for Methyldopa in human plasma, shows that the use of a deuterated internal standard resulted in excellent precision (Coefficient of Variation, % CV) and accuracy (% Bias), well within the accepted limits for bioanalytical method validation. nih.govresearchgate.net

Further research in the context of a bioequivalence study also highlights the robustness of methods employing Methyldopa-d3. The validation of such a method demonstrated a linear relationship between the analyte response and concentration over a wide range, with a lower limit of quantification suitable for pharmacokinetic studies.

Table 2: Validation Parameters of a Bioanalytical Method for Methyldopa using Methyldopa-d3

ParameterResult
Linearity Range0.020 - 3.000 µg/mL
Lower Limit of Quantification (LLOQ)0.020 µg/mL
Internal StandardMethyldopa-d3
Data from a bioequivalence study of Methyldopa formulations.

The successful validation and application of these methods underscore the critical role of Methyldopa-d3 in providing the high-quality data necessary for pharmacokinetic and bioequivalence assessments in clinical research.

Mechanistic and Theoretical Research Involving Deuterium Labeling of Methyldopa

Exploration of Deuterium's Influence on Molecular Dynamics and Reactivity

The primary impact of substituting hydrogen with deuterium (B1214612) lies in the increased mass of the atom, which in turn affects the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This fundamental difference gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slower if the breaking of a C-D bond is involved in the rate-determining step.

For methyldopa (B1676449), which undergoes metabolism by enzymes such as aromatic L-amino acid decarboxylase and dopamine (B1211576) β-hydroxylase, deuterium labeling at specific positions can influence its metabolic pathway. If a C-H bond cleavage is a rate-limiting step in its metabolism, the corresponding deuterated analog, Methyldopa-d3, would be expected to exhibit a slower rate of metabolism. This can lead to a longer plasma half-life and altered pharmacokinetic profile. For instance, studies on other catecholamines and related compounds have demonstrated that deuterium substitution can significantly slow metabolic degradation by monoamine oxidase (MAO). nih.gov Research on deuterated L-DOPA, a precursor to dopamine and structurally similar to methyldopa, has shown that deuteration can alter the rates of reactions catalyzed by MAO and dopamine β-hydroxylase. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Deuterated Methyldopa

Computational chemistry and molecular modeling provide powerful tools to theoretically investigate the effects of deuterium labeling on methyldopa at an atomic level. These methods can predict changes in molecular properties and dynamics that are often difficult to measure experimentally.

Quantum Mechanics (QM) methods can be employed to calculate the electronic structure, vibrational frequencies, and bond energies of both methyldopa and Methyldopa-d3. These calculations can provide a quantitative understanding of the strengthening of the C-D bond and the resulting changes in the molecule's vibrational spectrum. QM studies on L-DOPA have been used to investigate its reaction mechanisms, and similar approaches could be applied to Methyldopa-d3 to predict how deuteration might affect its reactivity and metabolic stability. nih.gov

The following table summarizes the key computational methods and their potential applications in studying Methyldopa-d3:

Computational MethodApplication to Methyldopa-d3 ResearchPredicted Outcomes
Quantum Mechanics (QM) Calculation of bond energies, vibrational frequencies, and electronic structure.Quantitative data on the increased strength of the C-D bond and altered vibrational modes.
Investigation of reaction mechanisms and transition states for metabolism.Prediction of kinetic isotope effects and elucidation of metabolic pathways.
Molecular Dynamics (MD) Simulation of molecular motion and conformational changes in solution.Insights into the influence of deuterium on molecular flexibility and solvent interactions.
Modeling of ligand-receptor binding and unbinding events.Understanding of how deuteration affects the dynamics and thermodynamics of receptor interaction.

Investigation of Isotopic Effects on Receptor Binding and Ligand-Protein Interactions

The primary therapeutic effect of methyldopa is mediated by its active metabolite, α-methylnorepinephrine, which acts as an agonist at central α2-adrenergic receptors. wikipedia.org A key question in the study of Methyldopa-d3 is whether the isotopic substitution influences its binding affinity and interaction with these receptors.

While the electronic structure of a molecule is largely unaffected by deuterium substitution, the subtle changes in vibrational modes and molecular volume can have an impact on non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for ligand-protein binding. Binding isotope effects (BIEs) can occur where the equilibrium constant for binding differs between the deuterated and non-deuterated isotopologues. nih.gov

Computational studies on the effect of deuteration on histamine (B1213489) binding to its H2 receptor have demonstrated that isotopic substitution can increase binding affinity, an effect attributed to altered hydrogen bonding interactions within the receptor and the surrounding aqueous environment. mdpi.com This suggests that deuterium labeling could potentially modulate the binding affinity of methyldopa's active metabolite to adrenergic receptors.

Molecular dynamics simulations can be particularly insightful in this area. By simulating the dynamic process of ligand binding, these simulations can reveal differences in the stability of the ligand-receptor complex and the network of hydrogen bonds and other interactions that stabilize the bound state. nih.gov Although direct experimental or computational studies on the BIE of Methyldopa-d3 with adrenergic receptors are lacking, the theoretical framework and computational methodologies are well-established to undertake such investigations.

Potential for Deuterium Labeling to Modify Stability or Reactivity in Research Synthesis

The synthesis of deuterated compounds is a critical aspect of their use in research. The stability of the deuterium label during synthetic transformations and the potential for isotopic exchange are important considerations. For aromatic amino acids like methyldopa, methods for direct deuteration or the use of deuterated precursors have been developed. mdpi.com

Deuterium labeling can also influence the chemical stability of a molecule. The stronger C-D bond can impart greater resistance to chemical degradation under certain conditions. For instance, studies on deuterated tryptophan have shown enhanced photostability compared to its non-deuterated counterpart. mdpi.com This increased stability can be advantageous in the preparation and storage of research-grade materials.

Furthermore, the incorporation of deuterium at stereogenic centers can reduce the rate of epimerization, a process where the stereochemistry at a chiral center is inverted. For therapeutic agents that are administered as a single enantiomer, preventing racemization is crucial for maintaining efficacy and safety. Deuteration at the α-position of amino acids has been shown to enhance metabolic stability and reduce the rate of epimerization of peptide-based therapeutics. nih.gov While methyldopa is a single enantiomer, this principle highlights another potential benefit of deuterium labeling in stabilizing chiral centers in research and pharmaceutical contexts. The synthesis of enantioenriched α-deuterated α-amino acids has been a subject of considerable research, with various methods being developed to achieve high levels of deuteration and stereochemical purity. nih.govrsc.org

Quality Assurance and Reference Material Standards for Methyldopa D3 Hydrochloride in Academic and Research Laboratories

Purity Specifications and Impurity Profiling for Research-Grade Materials

The utility of Methyldopa-d3 (hydrochloride) as an internal standard is directly linked to its chemical and isotopic purity. For research-grade materials, specific purity thresholds and a comprehensive impurity profile are critical for ensuring data integrity.

Purity Specifications:

Chemical Purity: Typically, the chemical purity of research-grade Methyldopa-d3 (hydrochloride) should be ≥98%. This is commonly determined by High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The presence of chemically related impurities can interfere with the quantification of the analyte of interest.

Isotopic Purity: The isotopic purity, or the degree of deuterium (B1214612) incorporation, is a paramount specification. It is generally expected to be ≥99 atom % D. Mass spectrometry (MS) is the primary technique for determining isotopic purity by analyzing the relative abundance of the deuterated versus the non-deuterated compound. researchgate.netnih.gov

Enantiomeric Purity: As Methyldopa (B1676449) is a chiral compound, its enantiomeric purity is also a key parameter. For L-Methyldopa-d3, the presence of the D-enantiomer should be minimal, often specified as ≤0.5%. Chiral HPLC is the standard method for this determination.

Impurity Profiling:

Impurity profiling involves the identification and quantification of all potential impurities in the Methyldopa-d3 (hydrochloride) reference material. iajps.com These impurities can arise from the synthetic process or degradation. Common impurities may include:

Unlabeled Methyldopa: The presence of the non-deuterated form of the drug.

Partially Deuterated Methyldopa: Molecules with fewer than the specified number of deuterium atoms.

Synthetic Intermediates and Byproducts: Residual chemicals from the manufacturing process. pharmaffiliates.com

Degradation Products: Compounds formed due to instability of the primary substance. iajps.com

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for comprehensive impurity profiling. iajps.com

Table 1: Typical Purity Specifications for Research-Grade Methyldopa-d3 (hydrochloride)

SpecificationMethodLimit
Chemical PurityHPLC-UV≥98%
Isotopic PurityMass Spectrometry≥99 atom % D
Enantiomeric Purity (L-isomer)Chiral HPLC≤0.5% D-isomer

Long-Term Stability and Storage Conditions for Maintaining Isotopic and Chemical Integrity

Maintaining the integrity of Methyldopa-d3 (hydrochloride) over time is essential for its use as a reliable reference standard. Stability studies are conducted to determine the optimal storage conditions and shelf-life.

Long-Term Stability Studies:

Long-term stability studies for Methyldopa tablets are typically conducted under controlled temperature and humidity conditions, such as 25°C/60% RH and accelerated conditions of 40°C/75% RH. ghsupplychain.org While specific long-term stability data for the deuterated hydrochloride salt is not extensively published in readily available literature, the stability of the parent drug, Methyldopa, provides guidance. Methyldopa is known to be sensitive to light and oxidation. ghsupplychain.org Therefore, similar or greater precautions should be taken for its deuterated analog.

Recommended Storage Conditions:

To ensure the long-term stability of Methyldopa-d3 (hydrochloride), the following storage conditions are recommended:

Temperature: Storage at -20°C is generally recommended for long-term preservation of chemical and isotopic integrity. medchemexpress.com For shorter periods, refrigeration at 2-8°C may be acceptable.

Light: The compound should be protected from light by storing it in amber vials or light-resistant containers. ghsupplychain.org

Moisture: Methyldopa-d3 (hydrochloride) can be hygroscopic. Therefore, it should be stored in a desiccator or a tightly sealed container with a desiccant to prevent moisture absorption. chromforum.org

Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Table 2: Recommended Storage Conditions for Methyldopa-d3 (hydrochloride)

ParameterConditionRationale
Temperature-20°C (long-term)Minimizes degradation and maintains stability.
LightProtect from lightPrevents photodegradation.
HumidityStore in a desiccatorPrevents moisture absorption by the hygroscopic compound.
AtmosphereInert gas (optional)Prevents oxidation.

Best Practices for Handling, Weighing, and Aliquoting Methyldopa-d3 (hydrochloride) in Research Settings

Proper handling of Methyldopa-d3 (hydrochloride) is crucial to prevent contamination, degradation, and inaccurate measurements, especially given its potential hygroscopicity and sensitivity.

Handling:

Controlled Environment: Handling should be performed in a clean, dry, and controlled environment, such as a glove box with controlled humidity, especially for hygroscopic materials. chromforum.orgchromforum.org

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coat, and safety glasses, should always be worn.

Cross-Contamination: To avoid cross-contamination, dedicated spatulas and weighing boats should be used.

Weighing:

Analytical Balance: An analytical balance with appropriate precision should be used for accurate weighing. The balance should be calibrated regularly.

Hygroscopicity Considerations: Due to its potential hygroscopic nature, weighing should be done quickly to minimize exposure to atmospheric moisture. chromforum.org Using a weighing vessel with a lid can help. For highly accurate measurements, a thermogravimetric analyzer (TGA) can be used to determine the water content. chromforum.org

Static Electricity: Static electricity can affect balance readings. Anti-static devices can be used to mitigate this issue.

Aliquoting:

Minimize Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot the stock solution into single-use vials. skyline.ms This avoids repeated freezing and thawing of the main stock.

Solvent Purity: High-purity solvents should be used for preparing solutions to avoid introducing impurities.

Accurate Pipetting: Calibrated pipettes should be used for accurate aliquoting of solutions.

Role of Certified Reference Materials (CRMs) in Ensuring Analytical Traceability and Comparability of Research Data

Certified Reference Materials (CRMs) are pivotal in establishing the accuracy and reliability of analytical measurements. quality-pathshala.com They provide a benchmark against which laboratory-prepared standards can be compared, ensuring metrological traceability. wikipedia.organsi.org

Ensuring Analytical Traceability:

Metrological Traceability: CRMs are characterized by a metrologically valid procedure and are accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. wikipedia.org Using a CRM for Methyldopa-d3 (hydrochloride) allows a laboratory to trace its measurements back to a recognized standard. ansi.org

Method Validation: CRMs are essential for validating analytical methods, ensuring that the method is accurate, precise, and fit for its intended purpose. quality-pathshala.comcontrollab.com

Comparability of Research Data:

Inter-laboratory Consistency: The use of CRMs helps in achieving consistency and comparability of results between different laboratories. researchgate.net When multiple research groups use the same CRM, it minimizes discrepancies arising from variations in in-house standards.

Quality Control: CRMs are used as quality control materials to monitor the performance of analytical instruments and procedures over time, ensuring the ongoing reliability of the data generated. controllab.com

Emerging Research Applications and Future Perspectives for Methyldopa D3 Hydrochloride

Integration into Advanced Metabolomics and Proteomics Workflows

The primary and most established application of Methyldopa-d3 (hydrochloride) in research is as an internal standard for quantitative analysis in metabolomics and proteomics. These fields, which study the complete set of small-molecule metabolites and proteins in a biological system, demand exceptional accuracy and reproducibility. Stable isotope-labeled compounds are indispensable for achieving this level of precision. symeres.commoravek.com

In mass spectrometry-based analyses, an internal standard is a compound added to a sample in a known quantity to enable the precise quantification of a specific analyte. Methyldopa-d3 is an ideal internal standard for studies involving Methyldopa (B1676449) or related catecholamine metabolites. Because it is chemically identical to the endogenous molecule, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. texilajournal.com However, its higher mass allows it to be detected on a separate mass channel. This dual detection enables researchers to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy of quantification. clearsynth.com

A concrete example of its application is found in clinical metabolomics research. In a study focused on identifying biomarkers for high-risk neuroblastoma, a pediatric cancer, researchers utilized a related compound, 3-O-methyldopa-d3, as an internal standard in a liquid chromatography-mass spectrometry (LC-MS/MS) method to precisely quantify levels of 3-O-methyldopa in patient plasma samples. This demonstrates the critical role of deuterated analogs in validating potential biomarkers in complex biological matrices. The integration of such standards is a cornerstone of robust metabolomic and proteomic workflows, enabling the reliable identification of metabolic signatures associated with disease states or drug responses. moravek.com

Table 1: Role of Deuterated Standards in Metabolomics/Proteomics

FeatureFunctionAdvantage in Research
Chemical Similarity Behaves identically to the analyte during sample processing and analysis.Minimizes analytical variability and matrix effects. clearsynth.com
Mass Difference Easily distinguished from the non-labeled analyte by mass spectrometry.Allows for precise ratiometric quantification.
Known Concentration Added in a precise amount to every sample.Serves as a reliable reference point for calibration and quantification. clearsynth.com
Improved Accuracy Corrects for sample loss and instrument fluctuations.Increases confidence in quantitative results for biomarker discovery. moravek.com

Potential in Deuterium-Based Imaging Techniques for Biological Research (e.g., Deuterium (B1214612) Magnetic Resonance Spectroscopy)

Beyond its use as a static quantitative standard, Methyldopa-d3 (hydrochloride) holds significant potential as a dynamic tracer in advanced imaging techniques, particularly Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Metabolic Imaging (DMI). texilajournal.com These non-invasive methods allow researchers to track the metabolic fate of deuterated compounds in real-time within living organisms, offering a window into biochemical pathways. symeres.com

DMI is a powerful emerging modality that leverages the unique properties of deuterium. The natural abundance of deuterium is extremely low (about 0.015%), meaning there is virtually no background signal in biological tissues. metsol.com When a deuterated substrate is administered, its uptake and conversion into various metabolites can be mapped in 3D using specialized MRI scanners. pharmaffiliates.com This technique has been successfully used to trace the metabolism of deuterated glucose in brain tumors, revealing metabolic differences between cancerous and healthy tissue, such as the Warburg effect. pharmaffiliates.com

While direct imaging studies using Methyldopa-d3 have not been widely published, its potential is clear. As a deuterated analog of a DOPA precursor, Methyldopa-d3 could theoretically be used to probe the activity of the aromatic L-amino acid decarboxylase enzyme and subsequent catecholamine metabolic pathways in vivo. By administering Methyldopa-d3 and using DMRS, researchers could potentially monitor its conversion and distribution in specific organs, such as the brain or kidneys. This could provide invaluable insights into enzyme kinetics and metabolic fluxes in both healthy and diseased states, without the need for radioactive tracers. texilajournal.com The safety of stable isotopes makes this an attractive approach for longitudinal studies to monitor disease progression or the response to therapy. clearsynth.com

Table 2: Principles of Deuterium Magnetic Resonance Spectroscopy (DMRS)

PrincipleDescriptionImplication for Research
Low Natural Abundance The 2H signal from natural sources is negligible. metsol.comHigh-contrast imaging of the administered deuterated compound and its metabolites. pharmaffiliates.com
Favorable MR Properties Deuterium's short relaxation times allow for rapid signal acquisition.Efficient and fast metabolic mapping.
Non-Radioactive Tracer 2H is a stable, non-radioactive isotope.Enables safe, repeatable in vivo studies in both preclinical models and humans. clearsynth.com
Metabolic Tracing DMRS can distinguish the parent deuterated compound from its deuterated metabolites.Provides the ability to map active metabolic pathways and fluxes. texilajournal.com

Development of Novel Analytical Platforms and High-Throughput Screening Assays

The development of robust, reliable analytical platforms is essential for modern drug discovery and clinical diagnostics. High-throughput screening (HTS) assays, in particular, require exceptional precision to correctly identify lead compounds from vast libraries. Deuterated compounds like Methyldopa-d3 (hydrochloride) are instrumental in the development and validation of these advanced platforms. researchgate.net

In the context of quantitative bioanalysis using techniques like HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), a stable isotope-labeled internal standard is considered the "gold standard." researchgate.net Its use compensates for analytical variability, especially ion suppression or enhancement caused by complex biological matrices (e.g., plasma, urine). texilajournal.comresearchgate.net When developing a new HTS assay, incorporating a deuterated standard from the outset ensures the method is robust and yields consistently accurate results. clearsynth.com

A study evaluating a high-throughput assay for the immunosuppressant drug sirolimus found that using a deuterium-labeled internal standard (SIR-d3) resulted in significantly lower interpatient assay imprecision compared to using a non-isotopic structural analog. researchgate.net The deuterated standard was less affected by matrix-induced differences in ionization, leading to more reliable quantification. researchgate.net This principle directly applies to the development of any new analytical platform intended to measure Methyldopa or related compounds. By using Methyldopa-d3, developers can create highly specific, sensitive, and reproducible assays suitable for large-scale screening or clinical laboratory use. texilajournal.com

Opportunities for Collaborative Research and Standardization of Deuterated Compound Applications

The expanding utility of deuterated compounds underscores the need for greater collaboration and standardization within the scientific community. The synthesis, purification, and certification of high-purity deuterated standards require specialized expertise, often necessitating partnerships between academic researchers, contract research organizations (CROs), and specialized chemical manufacturers. adesisinc.compharmaffiliates.com Collaborative efforts can ensure broader access to these critical reagents and foster innovation in their application. adesisinc.com

Standardization is paramount for ensuring that data generated across different laboratories and studies are comparable and reproducible. This involves establishing consensus protocols for the use of deuterated internal standards in quantitative assays and for the acquisition and analysis of data from DMI/DMRS studies. International guidelines for analytical method validation often recommend the use of stable isotope-labeled standards where available. texilajournal.com Adherence to these standards is crucial for regulatory submissions in pharmaceutical development. pharmaffiliates.com

Future opportunities lie in creating shared libraries of deuterated compounds and establishing reference measurement procedures. Collaborative initiatives could focus on developing and validating new deuterated tracers for a wider range of metabolic pathways. By standardizing the methods and materials used in deuterated compound research, the scientific community can accelerate the pace of discovery and enhance the reliability of findings in fields ranging from fundamental biology to clinical diagnostics. adesisinc.com

Q & A

Q. What are the key considerations for synthesizing and characterizing Methyldopa-d3 (hydrochloride) in the laboratory?

Methodological Answer :

  • Synthesis : Deuterium labeling at the methyl group requires controlled hydrogen-deuterium exchange or catalytic deuteration under inert conditions to ensure isotopic purity. Post-synthesis, residual solvents and unreacted precursors must be removed via vacuum distillation .
  • Characterization :
    • NMR Spectroscopy : Confirm deuterium incorporation (e.g., absence of proton signals at the methyl group in 1H^1H-NMR) and structural integrity.
    • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 239.1 for Methyldopa-d3) and isotopic enrichment (>98% deuterium) .
    • HPLC Purity Testing : Follow pharmacopeial protocols (e.g., British Pharmacopoeia) using reference standards to quantify impurities (<0.1%) and ensure compliance with regulatory guidelines .

Q. How does deuterium labeling in Methyldopa-d3 influence its metabolic stability in preclinical studies?

Methodological Answer : Deuterium incorporation slows metabolic oxidation (via the kinetic isotope effect), extending the half-life of Methyldopa-d3 compared to non-deuterated analogs. To assess this:

  • In Vitro Assays : Use liver microsomes or hepatocytes to compare CYP450-mediated metabolism rates. Monitor deuterium retention via LC-MS/MS .
  • In Vivo Studies : Administer equimolar doses to animal models (e.g., rats) and collect plasma samples at timed intervals. Calculate pharmacokinetic parameters (AUC, t1/2t_{1/2}) using non-compartmental analysis .

Key Consideration : Ensure deuterium does not alter receptor binding affinity by validating α2-adrenergic receptor activity via competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Methyldopa-d3’s receptor selectivity?

Methodological Answer : Discrepancies in α2 vs. α1 receptor selectivity may arise from assay conditions (e.g., buffer pH, cell lines). To address this:

  • Standardize Assays : Use identical cell lines (e.g., CHO-K1 expressing human α2A-AR) and buffer systems (pH 7.4, 37°C) across experiments .
  • Cross-Validate with Orthogonal Methods :
    • Radioligand Binding : Compare KiK_i values using 3H^3H-clonidine (α2-selective) and 3H^3H-prazosin (α1-selective).
    • Functional Assays : Measure cAMP inhibition (α2 activity) vs. vasoconstriction (α1 activity) in isolated tissue preparations .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical models (e.g., random-effects meta-analysis) to account for inter-lab variability .

Q. What experimental strategies optimize the detection of Methyldopa-d3 in complex biological matrices?

Methodological Answer :

  • Sample Preparation :
    • Plasma/Serum : Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to isolate Methyldopa-d3 .
    • Tissue Homogenates : Employ liquid-liquid extraction (ethyl acetate) at acidic pH to enhance recovery.
  • Analytical Method :
    • LC-MS/MS : Use a C18 column (2.6 µm, 50 mm × 2.1 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 239.1 → 152.1 (quantifier) and 239.1 → 119.0 (qualifier) .
    • Validation : Assess matrix effects (<15% ion suppression/enhancement) and limit of quantification (LOQ ≤1 ng/mL) per FDA guidelines .

Q. How should researchers design in vivo studies to evaluate the hypertensive effects of Methyldopa-d3 while controlling for deuterium-related artifacts?

Methodological Answer :

  • Animal Model Selection : Use spontaneously hypertensive rats (SHR) to mimic human hypertension. Include a non-deuterated Methyldopa control group to isolate isotope effects .
  • Dosing Protocol :
    • Oral Administration : Calculate doses based on body surface area (e.g., 100 mg/kg in rats ≈ 16 mg/kg human equivalent dose). Adjust for deuterium’s molecular weight (add ~3 Da) .
    • Blood Pressure Monitoring : Use telemetry implants for continuous, unbiased measurement of systolic/diastolic pressure .
  • Data Interpretation : Statistically compare area under the curve (AUC) for blood pressure reduction between deuterated and non-deuterated groups. Use ANOVA with post-hoc Tukey tests (α=0.05) .

Methodological Notes for Contradictory Data

  • Reproducibility : Document all experimental variables (e.g., solvent lot, animal strain) in line with FAIR data principles .
  • Peer Review : Submit raw datasets (e.g., NMR spectra, pharmacokinetic curves) as supplementary materials to journals for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.